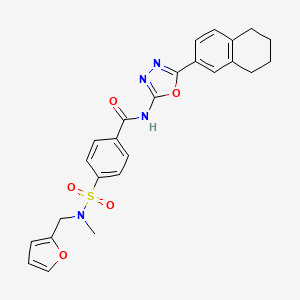![molecular formula C14H18N8O2S2 B2683970 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034419-46-8](/img/structure/B2683970.png)
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H18N8O2S2 and its molecular weight is 394.47. The purity is usually 95%.
BenchChem offers high-quality N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Terahertz (THz) Wave Generation and Detection
Terahertz waves occupy a frequency range between microwave and infrared radiation. They have applications in medical imaging, security detection, broadband communication, spectroscopy, astronomy, national defense, and military. The generation of THz waves is crucial for advancing THz science and technology. Researchers have investigated DSTMS crystals for their potential in THz wave generation. These crystals exhibit high terahertz conversion efficiency, making them promising candidates for practical applications .
Optical Frequency Conversion
DSTMS crystals are used for optical frequency conversion. They can convert light from one frequency to another, which is essential for various applications in photonics and telecommunications. By exploiting the nonlinear optical properties of DSTMS, researchers can achieve efficient frequency conversion, enabling the development of compact and versatile devices .
Light-Matter Coupling
Understanding the interaction between light and matter is fundamental in materials science and quantum optics. DSTMS crystals provide a platform for studying light-matter coupling. Their unique electronic structure and optical properties allow researchers to explore novel phenomena and develop innovative devices for quantum information processing and quantum communication .
Linear and Nonlinear Optical Properties
DSTMS crystals exhibit interesting linear and nonlinear optical properties. For instance, their absorption edge lies around 675 nm, making them suitable for visible light applications. Additionally, modifying the crystal structure can enhance absorption and shift the cutoff wavelength, expanding their utility in various optical devices .
Hirshfeld Surface Analysis
Hirshfeld surface analysis provides insights into intermolecular interactions within crystals. By analyzing the 3-D Hirshfeld surface and 2-D fingerprint of DSTMS, researchers can identify the types and contribution ratios of these interactions. Such knowledge aids in designing new materials with tailored properties .
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
DSTMS is part of the broader family of 2,4,6-tri-substituted-1,3,5-triazines. These compounds have applications beyond DSTMS itself. For example, they can be used in the synthesis of other functional materials, including those with potential in catalysis, sensors, and organic electronics .
Propiedades
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8O2S2/c1-21(2)13-16-11(17-14(18-13)22(3)4)8-15-26(23,24)10-7-5-6-9-12(10)20-25-19-9/h5-7,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAELLDPCWLBGOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC3=NSN=C32)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2683887.png)

![4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2683890.png)
![3-benzyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2683897.png)

![(1R,5R)-3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2683900.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2683902.png)





